N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide
Descripción
Propiedades
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)16-25-20-14-8-7-13-19(20)22-23-25/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZKJKHRFPFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide typically involves the reaction of benzotriazole with benzylbenzamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between benzotriazole and benzylbenzamide . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The benzotriazole moiety acts as a leaving group, enabling nucleophilic substitution. This reactivity is leveraged in synthetic modifications:
Mechanism : The benzotriazole group stabilizes transition states via resonance, facilitating displacement by nucleophiles like amines or halides. The reaction with bromine proceeds through electrophilic aromatic substitution under acidic conditions .
Oxidation and Reduction
The compound undergoes redox reactions at distinct sites:
Oxidation
-
Target : Benzyl or benzamide groups.
-
Agents : KMnO₄, H₂O₂.
-
Outcome : Formation of ketones or carboxylic acids (hypothetical based on analogous benzamide systems) .
Reduction
-
Target : Amide bonds.
-
Agents : LiAlH₄, NaBH₄.
-
Outcome : Conversion to amines (predicted but not explicitly documented for this compound) .
Hydrolysis
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous media.
-
Outcome : Cleavage of the amide bond to yield benzotriazole methanol and benzylamine derivatives .
Industrial-Scale Modifications
Large-scale synthesis employs:
-
Automated reactors for precise temperature control.
-
Continuous flow systems to enhance yield (reported >70% in analogous syntheses) .
-
Purification : Recrystallization or chromatography for >95% purity .
Key Mechanistic Insights
-
Benzotriazole Stability : The aromatic triazole ring resists degradation under harsh conditions, making it a robust synthetic intermediate .
-
Steric Effects : Bulky substituents on the benzamide group hinder nucleophilic attack at the amide carbonyl .
This compound’s versatility in substitution and redox reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore underutilized pathways like asymmetric catalysis or photochemical transformations.
Aplicaciones Científicas De Investigación
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Amide Nitrogen
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide (CAS 147227-53-0)
- Structure : Replaces the benzyl group with a methyl substituent.
- Key Differences :
- Implications : Lower molecular weight (252.3 g/mol vs. ~353.4 g/mol for the benzyl derivative) may enhance solubility but reduce target affinity.
N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide (CAS 325745-64-0)
Core Scaffold Modifications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide
- Structure : Replaces the benzamide core with a phthalimide group.
- Key Differences :
- Applications : Phthalimides are explored for anticancer and anti-inflammatory activities .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Simpler triazole core with trifluoromethyl and chlorophenyl substituents.
- Key Differences :
- Trifluoromethyl groups enhance metabolic stability and electronegativity.
- Carboxylic acid moiety improves solubility but reduces blood-brain barrier penetration.
- Activity : Inhibits c-Met kinase (IC₅₀ < 1 µM) and induces apoptosis in lung cancer cells (NCI-H522, GP = 68.09%) .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activity/Application |
|---|---|---|---|---|
| Target Compound | Benzamide + benzotriazole | N-Benzyl, N-benzotriazolylmethyl | ~353.4 | Potential kinase inhibition |
| N-Methyl analog (CAS 147227-53-0) | Benzamide + benzotriazole | N-Methyl | 252.3 | Improved solubility |
| N-Benzothiazol-2-yl-acetamide (CAS 325745-64-0) | Benzothiazole + acetamide | Benzothiazole, benzotriazole | 309.3 | Antitumor (NCI-H522, GP = 62.47%) |
| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole | 1,2,3-Triazole | Trifluoromethyl, chlorophenyl | 264.6 | c-Met inhibition (IC₅₀ < 1 µM) |
Actividad Biológica
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-parasitic research. This article reviews the biological activity of this compound, drawing from various studies to highlight its efficacy against different pathogens and its underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by the presence of a benzotriazole moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:
This structure includes a benzyl group and a benzamide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole compounds against strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives showed comparable efficacy to conventional antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15a | Bacillus subtilis | 12.5 μg/mL |
| 15d | Staphylococcus aureus | 25 μg/mL |
| 17h | Candida albicans | 6.25 μg/mL |
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has also been explored. For instance, a derivative of N-benzenesulfonylbenzotriazole demonstrated significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that concentrations as low as 50 μg/mL could reduce parasite viability by over 95% .
Case Study: Antiparasitic Efficacy
In a comparative study, N-benzenesulfonylbenzotriazole was tested against both epimastigote and trypomastigote forms of T. cruzi. The results were promising:
- Epimastigote Form : 50 μg/mL concentration reduced parasite numbers by 64%.
- Trypomastigote Form : At the same concentration, it induced a mortality rate of 95% .
The biological activity of this compound may be attributed to its ability to interfere with microbial growth through various mechanisms:
- Inhibition of Nucleic Acid Synthesis : Benzotriazoles may disrupt DNA replication or RNA synthesis in bacteria and parasites.
- Membrane Disruption : Some derivatives can compromise cellular membranes, leading to cell lysis.
- Enzyme Inhibition : Compounds may act as inhibitors of critical enzymes involved in metabolic pathways.
Q & A
Q. What are the common synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide, and what catalysts are typically employed?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 1H-benzotriazole derivatives with bromomethyl intermediates (e.g., 2-bromomethylisoindole-1,3-dione) in the presence of triethylamine as a catalyst to facilitate deprotonation and intermediate stabilization . Solvents like anhydrous ethanol or dichloromethane are used under inert atmospheres (argon/nitrogen). Post-reaction purification often employs crystallization from ethanol/water mixtures .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the benzotriazole and benzamide moieties at a 70.2° dihedral angle) .
- NMR spectroscopy : 1H and 13C NMR verify substituent integration and chemical environment (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- HPLC/MS : Ensures purity (>95%) and validates molecular weight .
Q. What preliminary biological activities have been reported for benzotriazole derivatives, and how are they screened?
Benzotriazole analogs exhibit antifungal, antitumor, and antineoplastic activities. Standard screening involves:
- In vitro assays : Antiproliferative activity against cancer cell lines (e.g., IC50 determination via MTT assays) .
- Antimicrobial testing : Disk diffusion or microdilution methods against fungal/bacterial strains .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software address them?
Challenges include resolving torsional flexibility between the benzotriazole and benzamide groups and modeling disorder in crystal lattices. SHELXTL (Bruker AXS) or SHELXL enables robust refinement of high-resolution data via:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in benzotriazole derivatives?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, halogen) at the benzamide para-position to enhance cytotoxicity .
- Scaffold hybridization : Combining benzotriazole with triazole or oxazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve cell permeability .
- Pharmacophore mapping : Computational alignment with microtubule-binding agents (e.g., taxol derivatives) to predict antimitotic activity .
Q. What role does click chemistry play in synthesizing derivatives of this compound?
CuAAC enables rapid diversification of the benzotriazole scaffold. For example:
- Alkyne-functionalized intermediates : React with azides to generate triazole-linked analogs.
- High-throughput libraries : Generated via parallel synthesis, enabling rapid SAR exploration .
Reaction conditions (e.g., CuSO4/ascorbate in DMF at 60°C) are optimized for regioselectivity and yield (>80%) .
Q. How can design of experiments (DOE) improve synthetic yield and reproducibility?
DOE methodologies:
- Factorial designs : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical parameters.
- Response surface modeling : Optimize conditions (e.g., triethylamine concentration, reaction time) for maximum yield .
Example: A central composite design reduced reaction time from 72 h to 24 h while maintaining >90% yield .
Q. How can molecular docking predict the compound’s mechanism of action?
Docking workflows:
- Target selection : Tubulin, cytochrome P450, or fungal lanosterol demethylase (CYP51) based on bioactivity .
- Force field optimization : AMBER or CHARMM for ligand-protein interaction energy calculations.
- Binding pose validation : Compare with co-crystallized inhibitors (e.g., fluconazole for CYP51) .
Results guide rational modifications to improve binding affinity (e.g., adding hydrophobic substituents for tubulin pocket complementarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
